molecular formula C8H5F3O3 B1593292 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde CAS No. 1017083-37-2

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Cat. No. B1593292
M. Wt: 206.12 g/mol
InChI Key: HPHHSFUXCMITFI-UHFFFAOYSA-N
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Description

“4-Hydroxy-2-(trifluoromethoxy)benzaldehyde” is a chemical compound with the molecular formula C8H5F3O3 . It has a molecular weight of 206.12 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecule contains a total of 19 bonds. There are 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .

It should be stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .

Scientific Research Applications

  • Biochemical Research

    • 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a fluorinated compound, which is used for biochemical research .
    • It is insoluble in water and is air sensitive .
  • Synthesis of Other Compounds

    • 4-(Trifluoromethoxy)benzaldehyde is suitable for use in the synthesis of (E)-4-(trifluoromethoxy)benzaldehyde thiosemicarbazone .
    • It may also be used in the synthesis of new azo dyes containing a 5(4H)-oxazolone ring .
  • Pharmaceutical Research

    • Trifluoromethyl ethers, such as 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde, are finding increased utility as a substituent in bioactives .
    • They are still perhaps the least well understood fluorine substituent in currency .
  • Preparation of Other Compounds

    • 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde may be used in the preparation of:
      • 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol
      • (E)-2-((3-fluorophenylimino)methyl)-4-(trifluoromethoxy) phenol
      • 2-[(E)-(naphthalen-2-ylimino) methyl]-4-(trifluoromethoxy) phenol
  • Chemical Properties

    • 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde has a molecular weight of 206.12 .
    • It is a solid at room temperature .
  • Preparation of Other Compounds

    • 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde may be used in the preparation of:
      • 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol
      • (E)-2-((3-fluorophenylimino)methyl)-4-(trifluoromethoxy) phenol
      • 2-[(E)-(naphthalen-2-ylimino) methyl]-4-(trifluoromethoxy) phenol
  • Chemical Properties

    • 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde has a molecular weight of 206.12 .
    • It is a solid at room temperature .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

properties

IUPAC Name

4-hydroxy-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHHSFUXCMITFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641053
Record name 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

CAS RN

1017083-37-2
Record name 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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